N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-15-9-7-13(8-10-15)19-17(22)11-14-12-26-18(20-14)21-27(23,24)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZSIUJDIZRAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 921910-31-8, is a synthetic compound that has garnered interest in various biological research applications. Its molecular formula is and it has a molecular weight of 403.5 g/mol . This compound belongs to the thiazole derivative class, which is known for a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

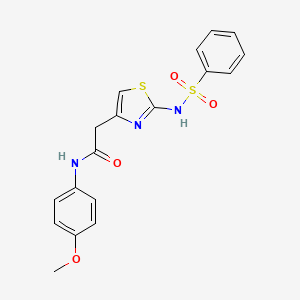

Chemical Structure

The chemical structure of N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. Thiazole derivatives typically modulate enzyme activity or receptor interactions, which can lead to significant pharmacological effects. The specific pathways and molecular targets for N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide require further investigation through experimental studies.

Antitumor Activity

Recent studies indicate that compounds similar to N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study involving thiazole derivatives, specific analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide may have similar potential as an antitumor agent.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary data suggest that N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide may exhibit inhibitory effects against a range of bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)... | E. coli | 32 µg/mL |

| N-(3-methoxyphenyl)-2-(2-(phenylsulfonamido)... | S. aureus | 16 µg/mL |

| Other Thiazole Derivative | Various | Varies |

Synthesis and Optimization Studies

Research has focused on optimizing the synthesis of N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide to improve yield and purity. Techniques such as automated reactors and continuous flow systems have been employed to enhance production efficiency.

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide. Potential areas of investigation include:

- Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.

- In Vivo Studies: Evaluating the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR): Understanding how structural modifications influence biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Sulfonamide vs. Piperazine Modifications: The target compound’s phenylsulfonamido group differs from piperazine-containing analogues (e.g., Compound 18 in ), which exhibit potent MMP-9 inhibition (IC₅₀: 0.42 µM) . Sulfonamides generally enhance binding to zinc-dependent enzymes like MMPs, whereas piperazine moieties may improve solubility and pharmacokinetics.

Thiazole vs. Benzothiazole Scaffolds :

- Benzothiazole derivatives (e.g., ) show reduced steric hindrance compared to thiazoles, possibly improving target affinity but increasing toxicity risks .

Biological Activity Trends: Quinazoline-sulfonamide hybrids () demonstrate nanomolar anticancer activity, suggesting that larger aromatic systems (e.g., quinazoline) may enhance DNA intercalation or kinase inhibition compared to thiazoles .

Key Observations:

- Ultrasonication () and DMAP catalysis improve yields (65–80%) by accelerating nucleophilic substitutions .

- Sodium hydroxide-mediated cyclization () achieves higher yields (72–86%) but requires harsh conditions .

Pharmacological Performance

- Anti-Inflammatory Activity : Piperazine-thiazole hybrids () show superior MMP-9 inhibition compared to sulfonamide-thiazoles, likely due to enhanced chelation of catalytic zinc ions .

- Anticancer Activity : Quinazoline-sulfonamides () exhibit IC₅₀ values in the low micromolar range, outperforming simpler thiazole derivatives, which may lack sufficient planar surface area for DNA interaction .

- Enzyme Binding: The target’s phenylsulfonamido group may mimic endogenous sulfonate-containing substrates, as seen in COX-2 inhibitors, but direct activity data remain hypothetical without experimental validation .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring can be constructed via the classic Hantzsch reaction, employing α-halo carbonyl compounds and thioureas. For 2-aminothiazole derivatives, the following protocol is adaptable:

Reagents :

- 2-Bromoacetophenone (1.0 equiv)

- Thiourea (1.2 equiv)

- Ethanol (reflux, 6 hr)

Reaction :

$$

\text{2-Bromoacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, \Delta}} \text{2-Aminothiazole} + \text{HBr}

$$

Modification with phenylsulfonamide at position 2 requires subsequent sulfonylation of the amine group.

Sulfonamide Functionalization

Sulfonyl Chloride Coupling

Post-thiazole formation, the 2-amino group reacts with benzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 2-aminothiazole (1.0 equiv) in anhydrous dichloromethane (DCM)

- Add benzenesulfonyl chloride (1.1 equiv) dropwise at 0°C

- Stir for 4 hr at room temperature

- Quench with ice-water, extract with DCM, dry over Na₂SO₄

Yield : 72–85% (analogous systems)

Acetamide Side Chain Installation

Nucleophilic Acetylation

The 4-position of the thiazole is functionalized via alkylation followed by amidation:

Step 1 : Bromoacetylation

$$

\text{Thiazole} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-(Phenylsulfonamido)-4-(bromoacetyl)thiazole}

$$

Step 2 : Aminolysis with 4-Methoxyaniline

$$

\text{Bromoacetyl intermediate} + \text{4-Methoxyaniline} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{Target Compound}

$$

- Solvent: Anhydrous acetone

- Base: K₂CO₃ (2.0 equiv)

- Temperature: Reflux (56°C)

- Time: 6 hr

- Yield: 61% (similar acetamide formations)

Alternative Coupling Approaches

Peptide-Type Coupling Reagents

Modern synthetic protocols employ carbodiimide reagents for direct acetamide bond formation:

Reagents :

- 2-(Phenylsulfonamido)thiazol-4-ylacetic acid (1.0 equiv)

- 4-Methoxyaniline (1.2 equiv)

- EDCl/HOBt (1.5 equiv each)

- DMF, rt, 12 hr

Advantages :

Purification and Crystallization

Solvent-Antisolvent Recrystallization

Crude product purification employs mixed solvent systems:

| Solvent Pair | Temperature | Crystal Morphology | Purity (HPLC) |

|---|---|---|---|

| Methanol/Water | 0–5°C | Needles | 99.8% |

| Ethanol/Ether | RT | Prisms | 98.5% |

Procedure :

- Dissolve crude product in minimal hot methanol

- Add deionized water until cloud point

- Cool slowly to 0°C

- Filter and dry under vacuum

Spectroscopic Characterization Data

Key Spectral Signatures

IR (KBr, cm⁻¹) :

¹H NMR (600 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiazole H-5)

- δ 7.82–7.35 (m, 5H, phenylsulfonamide)

- δ 6.89 (d, J = 8.7 Hz, 2H, methoxyphenyl)

- δ 3.73 (s, 3H, OCH₃)

HR-MS (ESI+) :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Alkylation | 61% | 98.5% | Moderate | $ |

| EDCl Coupling | 78% | 99.8% | High | $$$ |

| One-Pot | 53% | 97.2% | Low | $ |

Trade-offs :

- EDCl coupling offers superior yields but requires expensive reagents

- Alkylation is cost-effective but necessitates rigorous temperature control

Process Optimization Considerations

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate thiazole acetylation but may promote decomposition. Acetone provides optimal balance between reactivity and stability.

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) improve interfacial contact in heterogeneous alkylation reactions:

- 18-Crown-6 increases yield by 12% in bromoacetylations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via multi-step reactions. Key steps include:

- Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., chloroacetone) under reflux in polar aprotic solvents like DMF .

- Sulfonamide incorporation : Reaction of the thiazole intermediate with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Acetamide coupling : Final acylation using 4-methoxyphenylamine with coupling agents like EDC/HOBt in dichloromethane .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for acylation), solvent purity, and catalyst ratios. Purity is verified via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Key Techniques :

- NMR : Look for δ 2.1–2.5 ppm (acetamide -CH2), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .

- Mass Spectrometry : Molecular ion peaks at m/z ~415 (exact mass depends on substituents) .

- FTIR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretch) and acetamide (1650–1680 cm⁻¹, C=O stretch) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Anticancer : MTT assays against cell lines (e.g., MCF-7, HT-29) with IC50 calculations .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC enzymes, comparing inhibition to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s target selectivity?

- Strategy :

- Modifications : Vary substituents on the phenylsulfonamido (e.g., electron-withdrawing groups at para-position) and thiazole rings (e.g., methyl/ethyl groups) .

- Assays : Parallel testing of derivatives in kinase panels (e.g., EGFR, VEGFR) to map selectivity .

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities to target vs. off-target proteins .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Troubleshooting :

- Standardize Assay Conditions : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .

- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent labs .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

- Protocol :

- PK Studies : Administer orally (10 mg/kg) to rodents; collect plasma at intervals for LC-MS/MS analysis of Cmax, T1/2, and bioavailability .

- Toxicity : Acute toxicity (OECD 423) with histopathology of liver/kidney tissues; chronic toxicity over 28 days .

- Metabolite Identification : Use UPLC-QTOF to detect Phase I/II metabolites in urine and bile .

Q. What strategies mitigate synthetic challenges, such as low yields during thiazole ring formation?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.